2,4-Thiazolidinedione, 3-allyl-
Overview
Description
2,4-Thiazolidinedione, 3-allyl- is a heterocyclic compound that belongs to the thiazolidinedione class. Thiazolidinediones are known for their diverse pharmacological activities, including antidiabetic, anticancer, and anti-inflammatory properties. The presence of sulfur and nitrogen atoms in the thiazolidinedione ring enhances its biological activity, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-thiazolidinedione, 3-allyl- typically involves the Knoevenagel condensation reaction. This reaction is performed by condensing 2,4-thiazolidinedione with an appropriate aldehyde in the presence of a base such as anhydrous sodium acetate in acetic acid . The reaction conditions often include heating and the use of solvents like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of thiazolidinedione derivatives, including 2,4-thiazolidinedione, 3-allyl-, often employs green chemistry approaches to improve yield, purity, and selectivity. Methods such as nano-catalysis and the use of deep eutectic solvents have been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-Thiazolidinedione, 3-allyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the allyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of 2,4-thiazolidinedione, 3-allyl- include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
2,4-Thiazolidinedione, 3-allyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2,4-thiazolidinedione, 3-allyl- involves its interaction with molecular targets such as peroxisome proliferator-activated receptors (PPARs). These receptors play a crucial role in regulating glucose and lipid metabolism. By activating PPARs, the compound enhances insulin sensitivity and exerts its antidiabetic effects . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Comparison with Similar Compounds
Similar Compounds
2,4-Thiazolidinedione: The parent compound, known for its antidiabetic properties.
3-Benzylidene-2,4-thiazolidinedione: A derivative with enhanced anticancer activity.
5-Benzylidene-3-(2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thiazolidine-2,4-dione: Known for its antioxidant properties.
Uniqueness
2,4-Thiazolidinedione, 3-allyl- stands out due to its unique allyl group, which allows for further functionalization and derivatization. This makes it a versatile compound for the development of new drugs and materials .
Properties
IUPAC Name |
3-prop-2-enyl-1,3-thiazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-2-3-7-5(8)4-10-6(7)9/h2H,1,3-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUIYFVDGMBHBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)CSC1=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192384 | |
Record name | 2,4-Thiazolidinedione, 3-allyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39137-27-4 | |
Record name | 3-(2-Propen-1-yl)-2,4-thiazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39137-27-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Thiazolidinedione, 3-allyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039137274 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Thiazolidinedione, 3-allyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10192384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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